5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one is a highly specialized, pre-functionalized heterocyclic building block designed for advanced medicinal and agrochemical synthesis. Characterized by a metabolically robust N-difluoromethyl (N-CHF2) moiety, a pKa-modulating 3-fluoro substituent, and a cross-coupling-ready 5-bromo handle, this scaffold offers immediate utility for late-stage derivatization [1]. For industrial and scientific procurement, sourcing this exact pre-assembled compound bypasses the notoriously low-yielding and poorly regioselective N-difluoromethylation step required when starting from basic 2-pyridones, providing a scalable, ready-to-use intermediate that accelerates library generation and lead optimization workflows.
Attempting generic substitution with the unalkylated N-H precursor (5-bromo-3-fluoro-2-pyridone) or the N-methyl analog fundamentally compromises both process efficiency and downstream product performance. In-house difluoromethylation of the N-H precursor using standard difluorocarbene reagents typically results in intractable mixtures of O-alkylated and N-alkylated isomers, drastically reducing isolated yields and inflating purification costs [1]. Conversely, substituting with an N-methyl analog sacrifices the distinct lipophilic hydrogen-bond donating capability of the CHF2 proton, which is critical for target binding affinity, and lowers the metabolic stability necessary to prevent oxidative dealkylation in biological systems [2].
Direct difluoromethylation of 2-pyridones is plagued by competing O-alkylation, often yielding O-CHF2 to N-CHF2 ratios that heavily favor the unwanted O-isomer unless highly specialized, expensive reagents are used [1]. Procuring the pre-synthesized 5-bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one guarantees 100% N-isomer purity, bypassing a synthetic bottleneck that typically results in <40% isolated yields of the desired N-alkylated product [2].
| Evidence Dimension | Isolated Yield of N-CHF2 Isomer |
| Target Compound Data | 100% (Pre-synthesized commercial procurement) |
| Comparator Or Baseline | In-house synthesis from 5-bromo-3-fluoro-2-pyridone (<40% typical yield due to O-alkylation) |
| Quantified Difference | >60% yield recovery and complete elimination of isomer separation |
| Conditions | Standard difluorocarbene alkylation conditions (e.g., ClCF2COONa, base) |
Purchasing the N-CHF2 pre-installed building block eliminates a low-yielding, difficult-to-purify step, directly reducing overall synthesis time and material waste.
The N-difluoromethyl group acts as a lipophilic bioisostere that significantly alters the physicochemical profile of the pyridone core compared to N-methyl analogs. The N-CHF2 moiety increases the lipophilicity (logP) while providing near-complete resistance to cytochrome P450-mediated oxidative N-dealkylation, a common metabolic liability for N-CH3 groups [1].
| Evidence Dimension | Metabolic Stability and Lipophilicity (ΔlogP) |
| Target Compound Data | N-CHF2 pyridone (Oxidation resistant, higher logP) |
| Comparator Or Baseline | N-CH3 pyridone analog (Susceptible to N-demethylation, lower logP) |
| Quantified Difference | ~0.5 - 1.0 logP unit increase; significantly extended metabolic half-life |
| Conditions | In vitro ADME profiling (standard predictive models) |
For pharmaceutical procurement, starting with an N-CHF2 scaffold directly builds in metabolic stability and permeability, reducing downstream attrition rates.
The 5-bromo substituent on this specific fluorinated pyridone core provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compared to unhalogenated or 5-chloro analogs, the 5-bromo derivative exhibits significantly faster oxidative addition rates, allowing for milder coupling conditions and broader functional group tolerance [1].
| Evidence Dimension | Cross-coupling reactivity (Oxidative addition efficiency) |
| Target Compound Data | 5-Bromo derivative (Fast oxidative addition, mild conditions <80 °C) |
| Comparator Or Baseline | 5-Chloro or unhalogenated analogs (Requires elevated temperatures >100 °C or specialized ligands) |
| Quantified Difference | Enables coupling at lower temperatures with higher yields and fewer side reactions |
| Conditions | Standard Pd-catalyzed cross-coupling conditions |
The 5-bromo handle allows buyers to rapidly and efficiently generate diverse libraries of N-CHF2 pyridones without forcing conditions that might degrade sensitive functional groups.
Utilizing the 5-bromo handle for Suzuki or Stille couplings to rapidly generate libraries of N-difluoromethylated kinase or 5-LOX inhibitors, where the N-CHF2 group is required for optimal target binding and metabolic stability [1].
Incorporation into novel fungicide or herbicide scaffolds where the combination of the 3-fluoro and N-CHF2 groups provides the necessary lipophilicity and environmental stability compared to standard N-methyl pyridones [2].
Use as a foundational building block in research programs specifically aimed at replacing problematic N-H or N-CH3 hydrogen bond donors/acceptors with the isosteric, yet metabolically robust, N-CHF2 moiety [2].